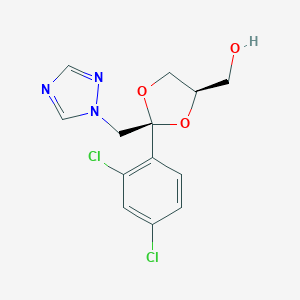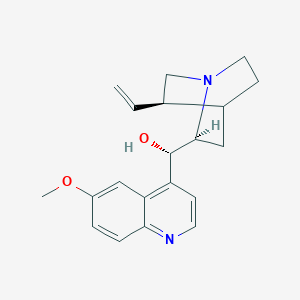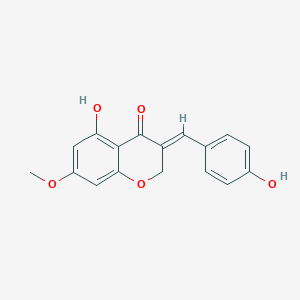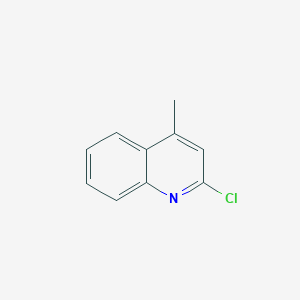
9-Amino-2-bromoacridine
Descripción general
Descripción
Synthesis Analysis
Fluorophore 1,8-naphthilamide was linked to 2-bromoacridine through an ethylenediamine spacer using a succinct synthetic route to give a bromoacridine-linked, bifunctional fluorophore conjugate for the detection of triplex DNA . The 9-amino acridines were synthesized by reacting 6,9-dichloro-2-methoxyacridine with the appropriate amines in the presence of K2CO3 and DMF .Molecular Structure Analysis
Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The introduction of a bulky bromine atom at position C2 redirects specificity for triplex over duplex DNA .Chemical Reactions Analysis
The synthesised 2-bromoacridine-linked fluorophore conjugate had good selectivity for the representative triplex DNA target sequence d (T*A.T) 20 compared with double-stranded d (T.A) 20, single-stranded dT 20 or d (G/A) 19 DNA sequences .Physical And Chemical Properties Analysis
Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications . They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . Amino acids possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Aplicaciones Científicas De Investigación
1. Ribosome Biogenesis Inhibition
9-Aminoacridine compounds, including 9-Amino-2-bromoacridine, have been studied for their effects on ribosome biogenesis. Specifically, 9-aminoacridine (9AA) inhibits both the transcription and processing of ribosomal RNA precursors (pre-rRNA), thereby affecting ribosome biogenesis in mammalian cells. This property suggests potential applications in developing new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).
2. Photoactive Precursors in Neurotransmitter Release
9-Bromomethylacridine, a derivative, has been used to develop photoactive precursors for neurotransmitter amino acids. This compound, when irradiated, results in the release of active molecules in short times, indicating its potential use in controlled release mechanisms (Piloto et al., 2013).
3. Therapeutic Applications
Historically, 9-aminoacridines have played a significant role in treating protozoal infections and are now being explored for cancer, viral, and prion disease treatments. Their conjugation with biomolecules like peptides and proteins can modulate their activity and bioavailability, indicating their versatile therapeutic applications (Šebestík et al., 2007).
4. Chemical Synthesis and Modification
Studies have also focused on the chemical properties of acridines, such as their alkylation reactions. For instance, 9-Methylacridine was identified as an effective ligand to promote C(sp3)–H and C(sp2)–H alkylation, which is valuable in synthesizing unnatural amino acids and various organic compounds (Zhu et al., 2014).
5. Interaction with Biological Molecules
9-Aminoacridines, including 9-Amino-2-bromoacridine, exhibit interactions with biological molecules like DNA and RNA. They have been shown to hydrolyze at the C9-N15 bond, leading to the formation of acridones. This property can be pivotal in understanding their biological interactions and stability (Goodell et al., 2006).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for 9-Bromoacridine, a similar compound, suggests that it is combustible and special protective actions for firefighters include wearing self-contained breathing apparatus if necessary . Personal precautions, protective equipment, and emergency procedures include using personal protective equipment and avoiding dust formation .
Direcciones Futuras
With the current massive increases in drug-resistant bacterial infection, new acridine derivatives may be of use . In addition, the topical utilization of aminoacridines in conjunction with directed low-power light offers bactericidal action at much lower doses . The PET assay approach could be extended to the use of the acridine conjugate with the simplicity of using bromine substitution within the acridine ligand to promote recognition and binding to triplex DNA .
Propiedades
IUPAC Name |
2-bromoacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHQDINYPPBLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166338 | |
| Record name | 9-Amino-2-bromoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-2-bromoacridine | |
CAS RN |
157996-59-3 | |
| Record name | 9-Amino-2-bromoacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157996593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Amino-2-bromoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)










![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)